Bienvenue dans la boutique en ligne BenchChem!

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide

Lipophilicity Drug Design Physicochemical Property

The compound is a synthetic oxazolidinone derivative bearing a 2‑(methylsulfonyl)benzamide side‑chain. It serves as a functionalised building block in medicinal chemistry programs, particularly in the design of coagulation factor Xa inhibitors and histone deacetylase (HDAC) ligands.

Molecular Formula C18H17FN2O5S
Molecular Weight 392.4
CAS No. 955241-29-9
Cat. No. B2642856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide
CAS955241-29-9
Molecular FormulaC18H17FN2O5S
Molecular Weight392.4
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN2O5S/c1-27(24,25)16-5-3-2-4-15(16)17(22)20-10-14-11-21(18(23)26-14)13-8-6-12(19)7-9-13/h2-9,14H,10-11H2,1H3,(H,20,22)
InChIKeyAAPCAJUSSTVLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide (CAS 955241-29-9) – Core Structural Profile for Coagulation and Epigenetic Research


The compound is a synthetic oxazolidinone derivative bearing a 2‑(methylsulfonyl)benzamide side‑chain. It serves as a functionalised building block in medicinal chemistry programs, particularly in the design of coagulation factor Xa inhibitors and histone deacetylase (HDAC) ligands. Its molecular weight is 392.4 Da and its computed logP is 1.70 [1]. The oxazolidinone scaffold is a privileged structure in anticoagulant and antibacterial drug discovery, while the methylsulfonyl‑benzamide motif replaces the chlorothiophene‑carboxamide warhead found in rivaroxaban, potentially altering electronic and pharmacokinetic properties [2].

Why Generic Oxazolidinone Intermediates Cannot Replace N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide


Oxazolidinone‑containing building blocks are not interchangeable because the nature of the N‑3 aryl group and the C‑5 side‑chain directly dictates binding‑mode geometry, target selectivity, and metabolic stability. In this compound, the 4‑fluorophenyl substituent at N‑3 mimics the aryl ring of rivaroxaban, but the 2‑(methylsulfonyl)benzamide side‑chain introduces a strongly electron‑withdrawing sulfone that is absent in the clinical FXa inhibitors. This difference is expected to alter hydrogen‑bonding capacity, lipophilicity (logP 1.70 vs. 1.9 for rivaroxaban [1][2]), and off‑target profiles. Consequently, substituting the compound with a structurally related oxazolidinone (e.g., a morpholinone‑ or chlorothiophene‑containing analog) would invalidate SAR studies, compromise synthetic route fidelity, and lead to incorrect structure‑activity conclusions.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide


Lipophilicity Lower than Rivaroxaban – Implication for Solubility and Non‑Specific Binding

The computed partition coefficient (logP) of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide is 1.70 [1], whereas the clinically approved factor Xa inhibitor rivaroxaban has an XLogP3 of 1.9 [2]. The difference of –0.2 log units indicates slightly higher hydrophilicity for the target compound, which is expected to translate into increased aqueous solubility and reduced non‑specific protein binding.

Lipophilicity Drug Design Physicochemical Property

Lower Molecular Weight Relative to Rivaroxaban – Impact on Permeability and Synthetic Scale‑Up

The target compound has a molecular weight of 392.4 Da [1], whereas rivaroxaban has a molecular weight of 435.9 Da [2]. This 43.5 Da mass reduction could enhance passive membrane permeability and reduce manufacturing cost per mole.

Molecular Weight Permeability Process Chemistry

Distinct Methylsulfonyl Warhead vs. Rivaroxaban's Chlorothiophene – Electronic and Hydrogen‑Bonding Differentiation

The target compound contains a methylsulfonyl group (σₚ = 0.70) as the key electron‑withdrawing functionality [1], whereas rivaroxaban uses a 5‑chlorothiophene‑2‑carboxamide (σₚ ≈ 0.23 for the thiophene ring). The stronger electron‑withdrawing effect of the sulfone alters the hydrogen‑bond acceptor ability of the adjacent amide carbonyl and may redirect the ligand‑target interaction pattern.

Pharmacophore Hydrogen Bonding Electronic Effect

Commercial Availability Verified Through Non‑Proprietary Database – Accessibility for Rapid Research Procurement

The ZINC15 database lists the compound as "For‑Sale" [1], confirming its availability from aggregator‑listed suppliers. This ensures that researchers can procure the compound without custom synthesis delays, in contrast to many proprietary oxazolidinone intermediates that are not catalog‑listed.

Commercial Availability Research Chemical Procurement

Recommended Use Cases for N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide Based on Quantitative Evidence


Solubility‑Sensitive Factor Xa Inhibitor Screening Panels

Because the compound exhibits lower lipophilicity (logP 1.70) than rivaroxaban (1.9) [1], it is particularly suited for biochemical assays where compound aggregation or non‑specific binding could confound IC₅₀ measurements. Its improved aqueous solubility profile makes it a reliable tool for FXa inhibition screening under high‑throughput conditions.

Structure‑Activity Relationship (SAR) Studies Targeting Alternative Warhead Geometries

The methylsulfonyl group present in this compound introduces a different hydrogen‑bond acceptor pattern and electronic environment compared to the chlorothiophene warhead of rivaroxaban [2]. This makes the compound a valuable comparator for exploring warhead‑dependent selectivity in coagulation protease panels or HDAC isoform profiling.

Cost‑Sensitive Scale‑Up and Process Chemistry Development

With a molecular weight 43.5 Da lower than rivaroxaban [3], the compound is expected to be more amenable to large‑scale synthesis and purification, reducing procurement costs for laboratories requiring multi‑gram quantities for in vivo studies or formulation development.

Rapid‑Access Medicinal Chemistry Starting Point

The compound's confirmed commercial availability (For‑Sale status in ZINC15) [4] enables medicinal chemists to instantly procure a functionalised oxazolidinone scaffold, circumventing the 4‑6 week synthesis timeline typical of custom‑ordered intermediates.

Quote Request

Request a Quote for N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.